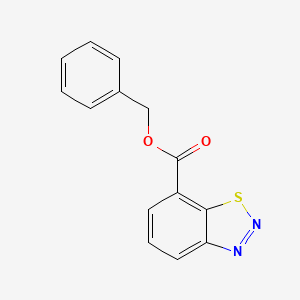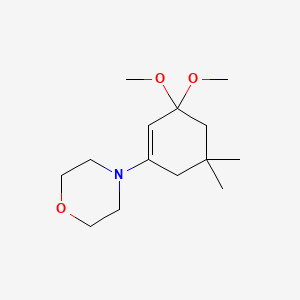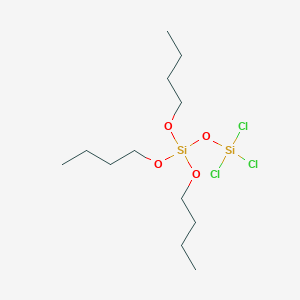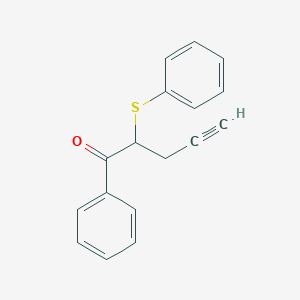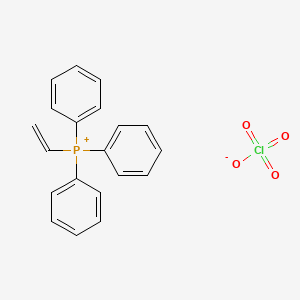
Ethenyl(triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(triphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphanium cation bonded to three phenyl groups and an ethenyl group, paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an ethenyl halide, followed by the addition of perchloric acid. The reaction conditions often require an inert atmosphere to prevent oxidation and a controlled temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form triphenylphosphine and other derivatives.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Ethenyl(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethenyl(triphenyl)phosphanium perchlorate involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination chemistry and electron transfer processes.
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used organophosphorus compound with similar structural features but lacks the ethenyl group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Triphenylphosphine sulfide: Another derivative with sulfur replacing the oxygen in the oxide form.
Uniqueness: Ethenyl(triphenyl)phosphanium perchlorate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for specialized applications in organic synthesis and catalysis.
Propiedades
Número CAS |
116178-86-0 |
|---|---|
Fórmula molecular |
C20H18ClO4P |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
ethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C20H18P.ClHO4/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;2-1(3,4)5/h2-17H,1H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
PCYNTWAIWIGYIY-UHFFFAOYSA-M |
SMILES canónico |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
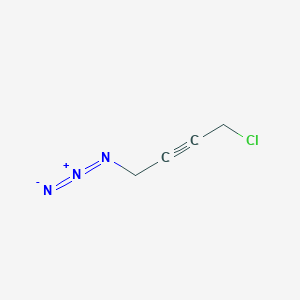
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
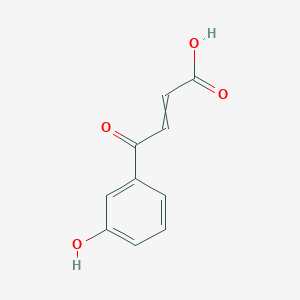
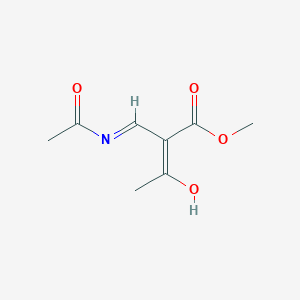
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
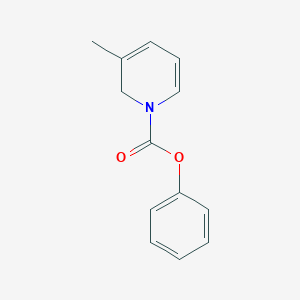
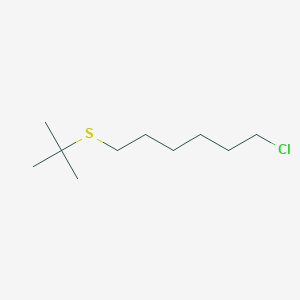
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
